

Clarification on Available PqsR Inhibitor Data

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Compound Focus: PqsR-IN-3

Cat. No.: S12863442

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The name "**PqsR-IN-3**" does not point to a single, well-characterized compound in the public literature. The search results revealed different compounds with similar names, and the details for one key candidate are not fully available.

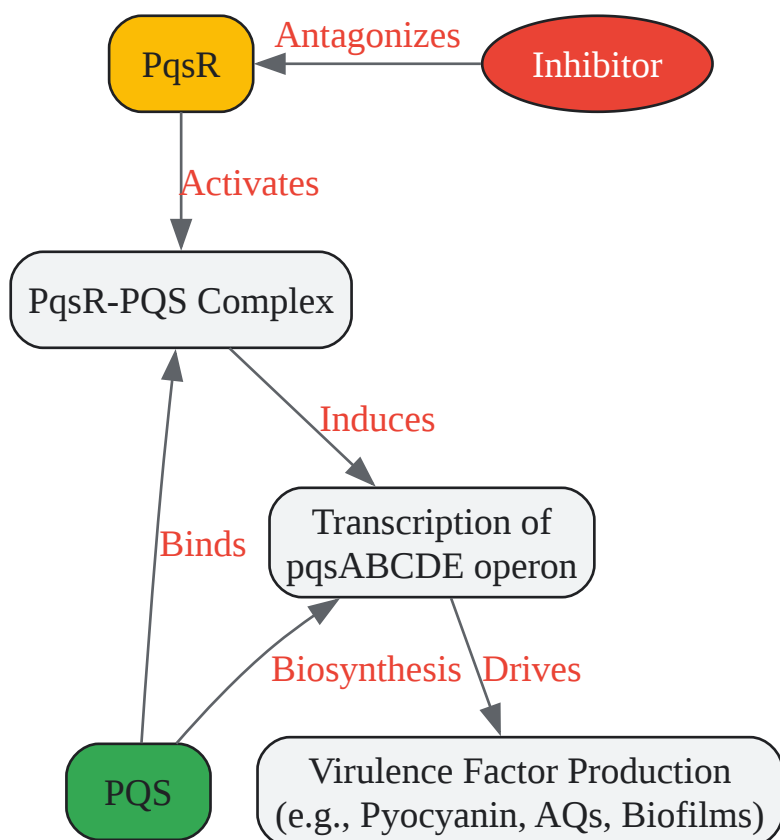
The table below summarizes the main compounds identified in the search results:

Compound Name	Reported Target(s)	Key Quantitative Data (IC ₅₀)	Selectivity Notes	Primary Source
PqsR/LasR-IN-3 [1] [2]	PqsR & LasR (Dual inhibitor) [1]	IC ₅₀ for hERG inhibition: 109.01 μM [1]	Inhibits two QS regulators; also shows hERG channel liability [1]	<i>European Journal of Medicinal Chemistry</i> (2020) [2]
Compound 6f [3]	PqsR	Sub-micromolar activity in reporter assays; significantly inhibited pyocyanin & AQ production [3]	Improved efficacy against clinical isolates; low cytotoxicity in A549 cells [3]	<i>Journal of Medicinal Chemistry</i> (2024) [3]
PqsR-IN-3 [4]	Pqs System	IC ₅₀ (pqs system): 3.7 μM; IC ₅₀ (pyocyanin): 2.7 μM [4]	Selective for the pqs system; shows synergistic effects with antibiotics [4]	<i>Journal of Medicinal Chemistry</i> (2023) [4]

The most probable candidate you are looking for is **PqsR/LasR-IN-3**. However, the search results lack its IC₅₀ values against PqsR and detailed experimental protocols [1] [2]. The other compounds listed, such as the potent benzimidazole derivative **6f** [3], represent separate, distinct chemical classes of PqsR inhibitors from recent research.

The General Mechanism of PqsR Inhibition

PqsR (also known as MvfR) is a LysR-type transcriptional regulator that is a key component of the *Pseudomonas aeruginosa* quorum sensing (QS) system [5] [6]. Its role and the general mechanism of inhibition can be summarized as follows:



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Generalized PqsR signaling pathway and inhibition. PQS binding activates PqsR, inducing virulence gene expression and creating a positive feedback loop. Inhibitors block this activation.

Inhibitors work by binding to the co-inducer binding domain of PqsR, preventing the natural agonists from activating the receptor and thus disrupting the entire QS circuit [5] [7].

Suggested Path for Further Research

To obtain the comprehensive data required for a whitepaper, I suggest the following steps:

- **Consult Specialized Databases:** Use scientific databases like **PubChem** and **ChEMBL** to search for the CAS number 2581109-51-3 (for PqsR/LasR-IN-3). These platforms often provide curated biological activity data and links to original publications.
- **Retrieve the Primary Literature:** The foundational research for PqsR/LasR-IN-3 is published in the *European Journal of Medicinal Chemistry* [2]. A full-text access to this paper is essential for obtaining detailed synthetic routes, comprehensive bioassay protocols, and full pharmacological data.
- **Explore Recent Advances:** The 2024 paper on Compound **6f** in the *Journal of Medicinal Chemistry* represents the current state-of-the-art in PqsR antagonist design and includes detailed methodologies for anti-virulence assays and biofilm studies [3].

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